1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
Description
This compound belongs to the 1,3,5-triazine family, characterized by a central triazine ring substituted with a morpholino group, a 3-chlorophenylamino group, and an ethanone-linked phenyl moiety. The morpholino group enhances solubility and bioavailability, while the 3-chlorophenyl substituent introduces steric and electronic effects critical for biological interactions. Its synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride, followed by coupling with amines and purification .
Properties
IUPAC Name |
1-[3-[[4-(3-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-14(29)15-4-2-6-17(12-15)23-19-25-20(24-18-7-3-5-16(22)13-18)27-21(26-19)28-8-10-30-11-9-28/h2-7,12-13H,8-11H2,1H3,(H2,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGYRSCNTPOLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a wide range of targets, often interacting with multiple receptors.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Compounds with similar structures often interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways.
Biochemical Pathways
Many compounds with similar structures are known to affect a variety of biochemical pathways, often with broad impacts on cellular function.
Pharmacokinetics
Many similar compounds are known to have diverse pharmacokinetic properties, with factors such as solubility, stability, and molecular size influencing their absorption and distribution within the body.
Result of Action
Many similar compounds are known to have a wide range of effects at the molecular and cellular level, often influencing processes such as cell growth, differentiation, and apoptosis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, factors such as temperature, pH, and the presence of other molecules can influence the compound’s stability and its interactions with its targets. Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing or synergistic compounds.
Biological Activity
1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone, also known by its CAS number 898648-05-0, is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound involves a multi-step process starting from 2,4,6-trichloro-1,3,5-triazine. Initial nucleophilic substitution reactions with 4-aminoacetophenone and morpholine lead to the formation of various derivatives. The characterization of these compounds is typically performed using techniques such as FTIR and NMR spectroscopy .
Antiproliferative Effects
Research has demonstrated that derivatives containing morpholine and aniline moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that a related compound showed an IC50 value of less than 1 µM against MCF-7 breast cancer cells, indicating strong cytotoxic potential .
The following table summarizes the IC50 values for selected compounds related to this class:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3a) | MCF-7 | <1 | Induces apoptosis and cell cycle arrest at G2/M |
| 1-(3l) | MDA-MB-231 | Low µM | Apoptotic pathway activation |
| 1-(3n) | HCT-116 | Low µM | Cell cycle disruption |
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. In MCF-7 cells treated with the compound at a concentration of 2 µM for 48 hours, significant cell cycle arrest at the G2/M phase was observed. Additionally, flow cytometry assays indicated an increase in apoptotic cells from 8.3% in untreated controls to 37.4% in treated cells .
Toxicity Studies
Toxicity assessments using non-tumorigenic HEK-293 cells revealed that while the compound exhibits potent anticancer activity, it maintains a relatively low toxicity profile in normal cells. This characteristic is crucial for its development as a therapeutic agent .
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Zebrafish Embryo Model : Toxicity screening in zebrafish embryos showed that derivatives had minimal adverse effects during early developmental stages, supporting their potential for further development .
- In Vivo Efficacy : Animal studies demonstrated that these compounds could effectively reduce tumor growth in xenograft models, suggesting their applicability in clinical settings .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations:
- Positional Isomerism : The target compound’s 3-chlorophenyl group (meta-substitution) contrasts with the para-chlorophenyl in Compound 3. This difference may alter steric hindrance and electronic interactions in biological systems .
- Solubility Modifiers: The 2-hydroxyethylamino group in Compound 5 increases hydrophilicity compared to the morpholino group, as evidenced by its lower melting point (191–193°C vs. 258–260°C for Compound 4) .
Preparation Methods
Structure and Basic Properties
Chemical Structure
1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone contains a 1,3,5-triazine core with three key substituents: a morpholino group, a 3-chlorophenyl amino group, and a 3-acetylphenyl amino group. The compound belongs to the class of disubstituted amino-1,3,5-triazines with a morpholine ring as the third substituent.
Physical Properties
The compound typically appears as a crystalline solid with moderate solubility in common organic solvents like acetone, dichloromethane, and dimethylformamide. The estimated molecular weight is 424.9 g/mol with a molecular formula of C21H22ClN6O2.
General Synthetic Approaches for 1,3,5-Triazine Derivatives
Nucleophilic Substitution of Cyanuric Chloride
The most common approach for preparing substituted 1,3,5-triazines involves sequential nucleophilic substitution reactions of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This starting material offers excellent reactivity for stepwise substitution due to the decreasing reactivity of each chlorine atom after each substitution. The first substitution typically occurs at 0-5°C, the second at room temperature, and the third at elevated temperatures (60-100°C).
Palladium-Catalyzed Coupling Reactions
For introducing aryl groups, palladium-catalyzed coupling reactions such as Suzuki coupling have proven effective. This approach allows the introduction of complex aromatic moieties onto the triazine scaffold.
Direct Condensation Methods
In some cases, direct condensation of appropriate precursors can form the triazine ring system, although this is less common for highly substituted triazines like our target compound.
Specific Preparation Methods for 1-(3-((4-((3-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
Method 1: Sequential Nucleophilic Substitution of Cyanuric Chloride
Based on similar syntheses reported for related compounds, the most feasible route involves sequential substitution of cyanuric chloride:
Step 1: Mono-substitution with 3-chloroaniline
Cyanuric chloride is treated with 3-chloroaniline in acetone at 0-5°C using sodium bicarbonate or potassium carbonate as a base to scavenge the released HCl. This step results in 4,6-dichloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine.
Step 2: Introduction of morpholine group
The mono-substituted product is reacted with morpholine in acetone at room temperature (25-30°C) using a base such as sodium hydroxide or potassium carbonate, yielding 4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine.
Step 3: Final substitution with 3-aminoacetophenone
The di-substituted intermediate is reacted with 1-(3-aminophenyl)ethanone (3-aminoacetophenone) in a suitable solvent like dioxane or N,N-dimethylformamide at elevated temperature (60-80°C) for 6-12 hours, resulting in the target compound.
Method 2: Suzuki Coupling Approach
This alternative method uses palladium-catalyzed coupling to introduce the 3-acetylphenyl group:
Preparation of di-substituted chlorotriazine
4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine is prepared as described in Method 1.
Suzuki coupling
The chlorotriazine intermediate is coupled with 3-acetylphenylboronic acid using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of a base (Na2CO3) and a solvent mixture (THF/water or dimethoxyethane). The reaction typically proceeds at 80-100°C for 24-48 hours.
Method 3: Via Hydrazine Intermediates
This approach involves the formation of hydrazine intermediates as described for related compounds:
Preparation of hydrazine derivative
4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine is treated with hydrazine hydrate in acetone with sodium hydroxide as base.
Conversion to acetophenone derivative
The hydrazine intermediate is then reacted with a suitable acetophenone derivative to yield the target compound.
Detailed Procedure for the Recommended Synthesis
Materials and Reagents
Table 1: Key Reagents for Synthesis
| Reagent | Formula | Purity | Function |
|---|---|---|---|
| Cyanuric chloride | C3N3Cl3 | >98% | Starting material |
| 3-Chloroaniline | C6H6ClN | >98% | First substituent |
| Morpholine | C4H9NO | >99% | Second substituent |
| 1-(3-Aminophenyl)ethanone | C8H9NO | >97% | Third substituent |
| Acetone | C3H6O | Anhydrous | Solvent for steps 1-2 |
| N,N-Dimethylformamide | C3H7NO | Anhydrous | Solvent for step 3 |
| Sodium bicarbonate | NaHCO3 | >99% | Base for step 1 |
| Sodium hydroxide | NaOH | >97% | Base for steps 2-3 |
Step-by-Step Synthesis Procedure
Synthesis of 4,6-dichloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine
- A three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with acetone (100 mL) and cyanuric chloride (18.4 g, 0.1 mol).
- The mixture is cooled to 0-5°C in an ice bath.
- A solution of 3-chloroaniline (12.8 g, 0.1 mol) in acetone (50 mL) is added dropwise over 30 minutes.
- Sodium bicarbonate (8.4 g, 0.1 mol) is added in portions to neutralize the released HCl.
- The reaction is monitored by TLC until completion (approximately 3-4 hours).
- The mixture is poured into ice-cold water (500 mL), and the precipitate is collected by filtration.
- The crude product is recrystallized from ethanol to yield 4,6-dichloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine.
Synthesis of 4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine
- A round-bottom flask is charged with 4,6-dichloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine (28.8 g, 0.1 mol) and acetone (150 mL).
- Morpholine (8.7 g, 0.1 mol) is added dropwise at room temperature.
- Sodium hydroxide solution (4.0 g in 50 mL water, 0.1 mol) is added slowly to neutralize the released HCl.
- The reaction is stirred at room temperature for 6-8 hours and monitored by TLC.
- The reaction mixture is poured into cold water (500 mL) to precipitate the product.
- The precipitate is filtered, washed with water, and dried to obtain 4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine.
Synthesis of 1-(3-((4-((3-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
- A round-bottom flask fitted with a reflux condenser is charged with 4-chloro-N-(3-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine (33.7 g, 0.1 mol) and N,N-dimethylformamide (150 mL).
- 1-(3-Aminophenyl)ethanone (13.5 g, 0.1 mol) is added, followed by sodium hydroxide (4.0 g, 0.1 mol).
- The reaction mixture is heated at 70-80°C for 10-12 hours.
- The completion of the reaction is monitored by TLC (ethyl acetate:hexane, 1:1).
- The reaction mixture is cooled and poured into ice-cold water (500 mL).
- The precipitate is collected by filtration, washed with water, and dried.
- The crude product is purified by column chromatography using ethyl acetate:hexane (7:3) as eluent to yield 1-(3-((4-((3-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone.
Comparison of Preparation Methods
Table 2: Comparison of Different Synthetic Approaches
| Method | Advantages | Disadvantages | Typical Yield | Reaction Conditions |
|---|---|---|---|---|
| Sequential nucleophilic substitution | Simple reagents, well-established methodology | Multiple purification steps, moderate yields | 65-75% | 0-80°C, 16-24h total |
| Suzuki coupling approach | Direct introduction of acetylphenyl group, fewer steps | Requires expensive palladium catalyst, sensitive to moisture | 60-70% | 80-100°C, 24-48h |
| Via hydrazine intermediates | Potentially higher purity | More complex intermediates, additional steps | 55-65% | 45-70°C, 20-30h total |
Challenges and Considerations in Synthesis
Reactivity Control
The sequential nucleophilic substitution of cyanuric chloride requires careful temperature control to achieve selectivity. Each chlorine atom shows decreasing reactivity, allowing for stepwise substitution at different temperatures.
Purification Challenges
Separation of mono-, di-, and tri-substituted products may present challenges, particularly when similar substituents are used. Column chromatography with appropriate solvent systems is typically required for efficient purification.
Solubility Issues
The increasing molecular complexity with each substitution can lead to solubility issues. Careful selection of solvents for both reaction and purification steps is crucial for success.
Yield Optimization
Yields can be improved by optimizing reaction conditions including solvent, base, temperature, and reaction time for each step. The use of catalysts or microwave irradiation can also enhance reaction efficiency for certain steps.
Applications and Significance
Pharmaceutical Applications
Compounds with similar structures have shown potential as:
- Anticancer agents: Related 1,3,5-triazine derivatives have demonstrated cytotoxicity against various cancer cell lines including SW620, A549, HeLa, and MCF-7.
- Enzyme inhibitors: Some triazine derivatives act as modulators of the human thymidylate synthase enzyme.
- PI3K/mTOR pathway inhibitors: Similar compounds have emerged as key targets in contemporary anticancer therapy research.
Material Science Applications
The rigid triazine core with peripheral functionalization makes such compounds interesting for:
- Dye and pigment development
- Organic electronics
- Supramolecular chemistry
Q & A
Q. Advanced Research Focus
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets of PI3K or mTOR kinases (triazines are known kinase inhibitors, ) .
- MD simulations : Assess binding stability over 100-ns trajectories. Validate with kinase inhibition assays (e.g., ADP-Glo™, ) .
- Free energy calculations : MM/GBSA to rank binding poses. Cross-reference with crystallographic data (if available) for accuracy.
What experimental designs are appropriate for assessing the environmental stability and ecotoxicological risks of this compound?
Q. Advanced Research Focus
- Degradation studies : Hydrolytic stability under varying pH ( suggests abiotic transformation analysis) .
- Photolysis : Expose to UV light (λ = 254 nm) and identify degradation products via LC-MS.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) to evaluate EC. emphasizes compartmental fate analysis (water, soil) .
How should researchers design a high-throughput screening (HTS) protocol to identify synergistic combinations of this compound with other anticancer agents?
Q. Advanced Research Focus
- Combinatorial libraries : Pair with FDA-approved kinase inhibitors (e.g., imatinib) in 96-well plates.
- Synergy metrics : Calculate combination index (CI) using Chou-Talalay method.
- Endpoint assays : Use ATP-based viability assays () or caspase-3/7 activation for apoptosis .
- Data normalization : Include positive (staurosporine) and negative (DMSO) controls.
What are the challenges in scaling up the synthesis of this compound from milligram to gram scale, and how can they be mitigated?
Q. Basic Research Focus
- Reaction homogeneity : Transition from batch to flow chemistry ( uses microwave-assisted synthesis, which is scalable) .
- Purification : Replace column chromatography with recrystallization ( achieved 68–83% yields via filtration) .
- Byproduct management : Monitor intermediates via inline FTIR or PAT (Process Analytical Technology).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
